2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
CAS No.: 897618-28-9
Cat. No.: VC7551380
Molecular Formula: C20H23F2N3O3S
Molecular Weight: 423.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897618-28-9 |
|---|---|
| Molecular Formula | C20H23F2N3O3S |
| Molecular Weight | 423.48 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
| Standard InChI | InChI=1S/C20H23F2N3O3S/c21-17-7-5-16(6-8-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) |
| Standard InChI Key | FMDXBBZCKAZLQU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide are not specified, related compounds like N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide have complex molecular formulas and weights, indicating a large molecular size and potential for diverse biological interactions.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine derivative and its subsequent reaction with an acetamide moiety. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to facilitate these reactions.
Chemical Reactions
These compounds can undergo various chemical reactions, such as oxidation with hydrogen peroxide or reduction with lithium aluminum hydride. The choice of solvent and reaction conditions is crucial for achieving high yields and purity.
Mechanism of Action
Piperazine derivatives often interact with neurotransmitter systems, such as serotonin and dopamine receptors, which can lead to anxiolytic, antidepressant, or antipsychotic effects. The presence of fluorophenyl groups may enhance these interactions through electrostatic effects.
Potential Applications
Given the structural complexity and potential for biological activity, compounds like 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide could be of interest in pharmaceutical research for treating neurological disorders.
Stability
These compounds are generally stable under standard laboratory conditions but may be sensitive to light or moisture, depending on their specific substituents.
Solubility
Due to their lipophilic nature, they are likely more soluble in organic solvents than in water.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| N-[(2R)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide | C23H23FN4O4 | 438.5 | Unknown |
| N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide | Not specified | Not specified | Anxiolytic, antidepressant, antipsychotic |
| 3-[4-[2-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenylpropan-1-one | C27H37FN4O | Not specified | Unknown |
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